
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-propyl- is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are naturally occurring lactones found in many plants and have been used in various medicinal and industrial applications. This particular compound is characterized by its unique substitution pattern, which imparts specific chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-propyl- typically involves the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions. One common method is the Pechmann condensation, which uses phenols and β-ketoesters in the presence of a strong acid catalyst like sulfuric acid or aluminum chloride . The reaction is carried out at elevated temperatures to facilitate the formation of the coumarin ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-propyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrocoumarins and related compounds.
Substitution: Halogenated or nitrated coumarins, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its antioxidant and antimicrobial properties.
Medicine: Potential therapeutic agent for conditions like cancer and inflammation due to its bioactive properties.
Industry: Utilized in the production of fragrances, dyes, and optical brighteners.
Mecanismo De Acción
The biological activity of 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-propyl- is primarily due to its ability to interact with various molecular targets. It can inhibit enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
Coumarin: The parent compound, known for its anticoagulant properties.
7-Hydroxycoumarin: Similar structure but lacks the butyl and propyl substitutions.
4-Methylcoumarin: Differentiated by the absence of the hydroxyl group at the 7-position.
Uniqueness
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-propyl- stands out due to its specific substitution pattern, which enhances its lipophilicity and potentially its biological activity. The presence of butyl and propyl groups may improve its interaction with lipid membranes and increase its bioavailability .
Propiedades
Número CAS |
111052-61-0 |
|---|---|
Fórmula molecular |
C17H22O3 |
Peso molecular |
274.35 g/mol |
Nombre IUPAC |
3-butyl-7-hydroxy-4-methyl-6-propylchromen-2-one |
InChI |
InChI=1S/C17H22O3/c1-4-6-8-13-11(3)14-9-12(7-5-2)15(18)10-16(14)20-17(13)19/h9-10,18H,4-8H2,1-3H3 |
Clave InChI |
GLWYDLLOCJYACJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C2=C(C=C(C(=C2)CCC)O)OC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



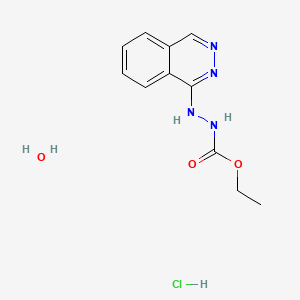
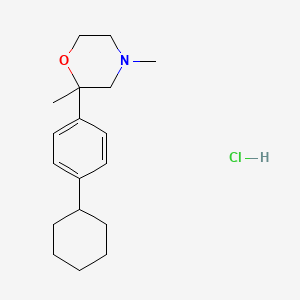


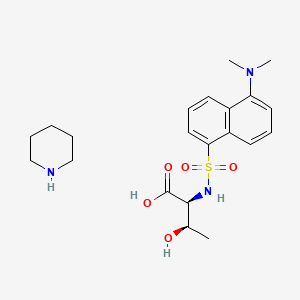
![2,5-Bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]benzenesulfonic acid;piperazine](/img/structure/B12713443.png)


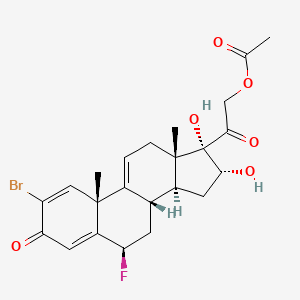

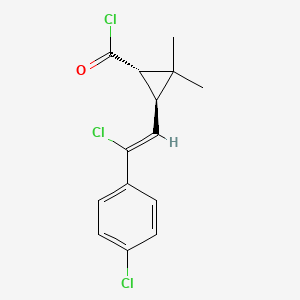

![13-phenyl-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713485.png)
